
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring substituted with an iodomethyl group and a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with iodomethane and a base under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazolidinones, while oxidation reactions can produce oxazolidinone derivatives with hydroxyl or carbonyl functional groups.
科学的研究の応用
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of key biological processes, resulting in its observed biological activity.
類似化合物との比較
Similar Compounds
- 5-(Bromomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
- 5-(Chloromethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis.
特性
CAS番号 |
918826-35-4 |
|---|---|
分子式 |
C7H10INO2 |
分子量 |
267.06 g/mol |
IUPAC名 |
5-(iodomethyl)-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H10INO2/c1-2-3-9-5-6(4-8)11-7(9)10/h2,6H,1,3-5H2 |
InChIキー |
UIRABYAAGFGVMM-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CC(OC1=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
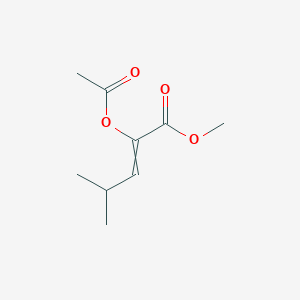
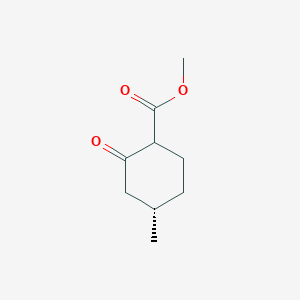
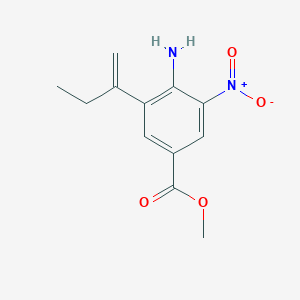

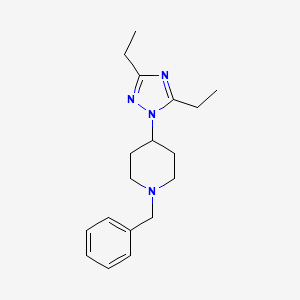
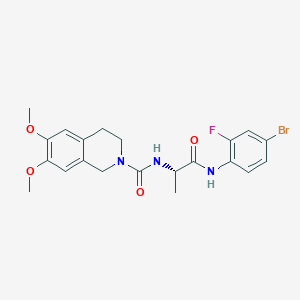
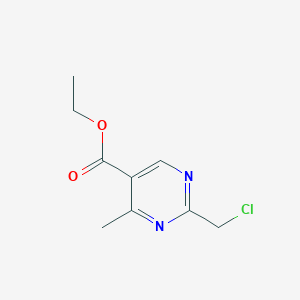
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)

![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
